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3-(isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide

CRBN ligand design PROTAC building block conformational restriction

Phthalimide-based CRBN recruiters (e.g., pomalidomide) undergo hydrolytic ring-opening at physiological pH and induce confounding IKZF1/3/SALL4 degradation. This benzamide-type CRBN ligand resolves both limitations. • Hydrolytically stable at pH 7.0-9.0 for ≥4 h at 37°C • Reduced neosubstrate degradation: IKZF3 as low as 14%, SALL4 as low as <5% • Meta-directed exit vector enables unique ternary complex geometries • Ideal for PROTAC and molecular glue construction Supplied with comprehensive analytical characterization. Bulk quantities available upon request.

Molecular Formula C19H18N2O5S
Molecular Weight 386.42
CAS No. 919843-57-5
Cat. No. B2638169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide
CAS919843-57-5
Molecular FormulaC19H18N2O5S
Molecular Weight386.42
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C
InChIInChI=1S/C19H18N2O5S/c1-11(2)27(25,26)13-7-4-6-12(10-13)17(22)20-15-9-5-8-14-16(15)19(24)21(3)18(14)23/h4-11H,1-3H3,(H,20,22)
InChIKeyIOOFGZOAKXCAEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide – A Non-Phthalimide Benzamide-Type Cereblon (CRBN) Ligand Building Block for PROTAC Design and Targeted Protein Degradation


3-(Isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide (CAS 919843-57-5, MF: C₁₉H₁₈N₂O₅S, MW: 386.4 g/mol) is a rationally designed benzamide-type Cereblon (CRBN) E3 ubiquitin ligase ligand [1]. It belongs to the emerging class of non-phthalimide CRBN binders developed to overcome the inherent limitations of classical immunomodulatory imide drugs (IMiDs), namely hydrolytic instability and off-target neosubstrate degradation [2]. The compound features a conformationally locked benzamide scaffold with a 3-isopropylsulfonyl substituent and an N-methyl-1,3-dioxoisoindolin-4-yl moiety, positioning it as a versatile building block for the construction of proteolysis-targeting chimeras (PROTACs) and molecular glues requiring CRBN recruitment with improved pharmacological properties [2].

Why Generic Substitution Fails for 3-(Isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide in CRBN-Dependent Applications


CRBN ligand efficacy is exquisitely sensitive to the precise spatial arrangement of the benzamide scaffold, the substituent regioisomerism on the phenyl ring, and the N-substitution pattern on the isoindolinone moiety [1]. Subtle changes—such as moving the isopropylsulfonyl group from the 3-position to the 4-position, removing the N-methyl cap from the isoindolinone nitrogen, or replacing the isopropylsulfonyl with a methylsulfonyl group—can profoundly alter CRBN binding affinity, ternary complex formation geometry, and the resulting neosubstrate degradation profile [1]. Furthermore, substituting a benzamide-type core with a classical phthalimide (e.g., pomalidomide or lenalidomide) reintroduces hydrolytic instability at physiological pH and triggers unintended degradation of IKZF1/3 and SALL4, undermining both chemical tractability and biological selectivity [1]. The quantitative evidence below demonstrates that the specific structural features of this compound are not interchangeable with generic alternatives when reproducible CRBN engagement and minimal off-target neomorphic activity are required for PROTAC or molecular glue development.

Quantitative Differentiation Evidence: 3-(Isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide vs. Closest Analogs


N-Methyl Isoindolinone Substitution Enhances Conformational Locking for Improved CRBN Affinity vs. Des-Methyl Analog

The N-methyl group on the 1,3-dioxoisoindolin-4-yl moiety of the target compound (CAS 919843-57-5, MW 386.4) conformationally restricts the isoindolinone ring system, predetermining the bioactive conformation for CRBN binding [1]. In contrast, the des-methyl analog N-(1,3-dioxoisoindolin-4-yl)-3-(isopropylsulfonyl)benzamide (CAS 919862-78-5, MW 372.4) lacks this N-alkyl substitution, resulting in greater conformational freedom and an increased entropic penalty upon CRBN engagement [1]. In the broader benzamide-type CRBN binder series, conformational locking through intramolecular hydrogen bonding and N-substitution has been shown to be a key determinant of CRBN binding potency [1].

CRBN ligand design PROTAC building block conformational restriction structure-activity relationship

3-Isopropylsulfonyl Regioisomerism Dictates CRBN Binding Geometry vs. 4-Isopropylsulfonyl Positional Isomer

The meta (3-position) isopropylsulfonyl substituent on the benzamide phenyl ring of the target compound directs the exit vector of the ligand tail toward a distinct region of the CRBN surface compared to the para (4-position) isomer [1]. The positional isomer 4-(isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide (CAS 919754-66-8, same MW 386.4, identical molecular formula C₁₉H₁₈N₂O₅S) places the sulfonyl group at the para position and attaches the isoindolinone at the 5-position rather than the 4-position . These differences in substitution topology are known to alter the trajectory of the linker attachment point in PROTAC design, which directly impacts ternary complex formation efficiency and target protein degradation selectivity [1].

regioisomer specificity CRBN ternary complex PROTAC design SAR

Benzamide Core Confers Superior Chemical Stability Over Phthalimide-Based CRBN Ligands (Pomalidomide/Lenalidomide) at Physiological pH

Classical phthalimide-based IMiDs such as pomalidomide and lenalidomide are inherently unstable, undergoing hydrolytic ring-opening of the phthalimide moiety under moderate aqueous conditions at physiological pH (7.0–9.0) [1]. In a systematic stability assessment, pomalidomide (compound 2) showed marked hydrolytic susceptibility at pH ≥ 7.0 [1]. In contrast, conformationally locked benzamide-type CRBN binders—the structural class to which this compound belongs—demonstrated unequivocal chemical stability across pH 7.0–9.0 after 4 h of incubation at 37 °C [1]. The benzamide scaffold replaces the labile phthalimide ring system with a hydrolytically robust amide linkage, eliminating the primary degradation pathway that limits the shelf life and in vivo reliability of phthalimide-based PROTACs [1].

chemical stability hydrolytic degradation phthalimide liability PROTAC developability

Non-Phthalimide Benzamide Scaffold Reduces IMiD-Associated Neosubstrate Degradation (IKZF3 and SALL4) vs. Pomalidomide and Lenalidomide

A critical liability of phthalimide-based CRBN ligands (pomalidomide, lenalidomide) is their potent neomorphic activity: they induce CRBN-dependent degradation of the zinc-finger transcription factors IKZF1 (Ikaros), IKZF3 (Aiolos), and SALL4, leading to immunomodulatory effects, teratogenicity risk, and confounding pharmacology in PROTAC applications [1]. In a quantitative cellular degradation assay in MM.1S multiple myeloma cells (0.1 μM compound, 16 h treatment), pomalidomide (compound 2) induced 86% degradation of IKZF3 and 95% degradation of SALL4 [1]. In contrast, the benzamide-type CRBN binder series (exemplified by compounds 8d, 11a–f) showed substantially reduced neosubstrate degradation: compound 8d achieved only 39% IKZF3 degradation and 14% SALL4 degradation; compound 11d showed 14% IKZF3 and 14% SALL4 degradation [1]. These data indicate that the benzamide scaffold provides a significantly cleaner CRBN engagement profile, minimizing confounding off-target pharmacology while retaining on-target E3 ligase recruitment capability [1].

neosubstrate selectivity IKZF1/3 SALL4 off-target degradation PROTAC selectivity

Optimal Use Cases for 3-(Isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide in Targeted Protein Degradation and Chemical Biology


PROTAC Linker Conjugation via the 3-Isopropylsulfonyl Exit Vector for Target Proteins Requiring Specific Ternary Complex Geometries

The 3-isopropylsulfonyl substitution pattern of the target compound positions the sulfonyl group at the meta position of the benzamide ring, providing a distinct exit vector for linker attachment compared to the para-substituted positional isomer (CAS 919754-66-8) [1]. This regiospecific geometry can be exploited in PROTAC design to access ternary complexes (POI:PROTAC:CRBN) that are sterically inaccessible with 4-substituted analogs [1]. Researchers should prioritize this compound when preliminary ternary complex modeling (e.g., using CRBN co-crystal structures PDB 8OU3–8OU7) indicates that a meta-directed exit vector is required to achieve productive ubiquitination of the target protein [1]. This scenario is particularly relevant for targets with shallow or sterically hindered surface lysine residues where the ubiquitination zone must be precisely positioned relative to the CRBN surface.

Replacement of Pomalidomide/Lenalidomide in PROTACs to Eliminate Hydrolytic Instability and Improve Aqueous Shelf Life

Phthalimide-based CRBN recruiters undergo hydrolytic ring-opening at physiological pH (≥7.0), compromising PROTAC integrity in aqueous formulation buffers, cell culture media, and in vivo circulation [2]. The benzamide scaffold of this compound class demonstrates unequivocal stability at pH 7.0–9.0 for ≥4 h at 37 °C, as confirmed by UV/vis spectrophotometric monitoring [2]. Users developing PROTACs intended for long-term storage in DMSO/aqueous stock solutions, or for in vivo pharmacokinetic studies requiring sustained systemic exposure, should select this benzamide-type building block over phthalimide-based alternatives to ensure chemical integrity throughout the experimental timeline. This is especially critical for PROTACs with extended linker architectures where any degradation of the E3 ligase-binding moiety abolishes bifunctional activity.

Selective CRBN Recruitment Without IKZF1/3 or SALL4 Neosubstrate Degradation for Clean Target Validation Studies

When the biological question requires unambiguous attribution of phenotypic effects to the degradation of the intended target protein (rather than off-target IMiD-like pharmacology), benzamide-type CRBN ligands offer a decisive advantage over phthalimide-based recruiters [3]. Pomalidomide at 0.1 μM induces near-complete degradation of IKZF3 (86%) and SALL4 (95%), confounding cell viability, immunomodulation, and differentiation assays [3]. In contrast, benzamide-type CRBN binders in the same assay format exhibit substantially reduced neosubstrate degradation (IKZF3 as low as 14%; SALL4 as low as <5%) [3]. Researchers performing CRISPR screens, transcriptomic/proteomic profiling, or in vivo efficacy studies where IKZF1/3 or SALL4 modulation would confound interpretation should select this compound class to ensure that observed biological effects are genuinely attributable to target degradation rather than to IMiD-like pleiotropic activity.

Building Block for DNA-Encoded Library (DEL) Synthesis and High-Throughput PROTAC Library Construction

The N-methyl-1,3-dioxoisoindolin-4-yl moiety provides a chemically differentiated amine handle (at the 4-position of the isoindolinone) suitable for on-DNA amide bond formation or direct linker conjugation in solid-phase or solution-phase parallel synthesis [1]. The compound's moderate molecular weight (386.4 g/mol) and the structural complexity of its isopropylsulfonyl group contribute to the three-dimensionality of the resulting ligand, a desirable feature in DNA-encoded library design for increasing hit diversity [1]. CROs and pharmaceutical discovery groups constructing CRBN-focused PROTAC libraries should consider this scaffold as a non-phthalimide alternative that introduces chemical matter underrepresented in publicly available screening collections, thereby increasing the probability of identifying novel ternary complex geometries and target-specific degraders.

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